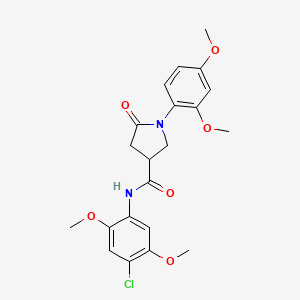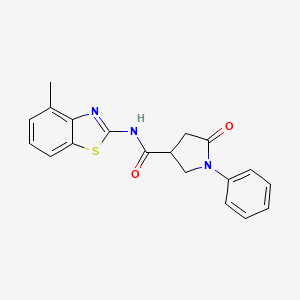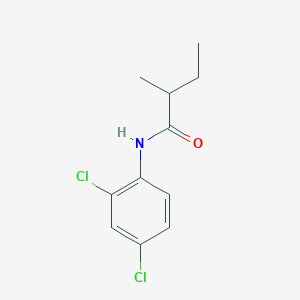
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by its unique structure, which includes multiple methoxy groups and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-2,5-dimethoxyaniline and 2,4-dimethoxybenzaldehyde. The synthesis may proceed through the formation of intermediate compounds such as imines or amides, followed by cyclization to form the pyrrolidine ring. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups may be susceptible to oxidation under certain conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound may be reduced to form amines or alcohols, depending on the specific reagents and conditions used.
Substitution: The chloro group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other compounds containing methoxy groups and pyrrolidine rings.
This compound: is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23ClN2O6 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23ClN2O6/c1-27-13-5-6-16(19(8-13)30-4)24-11-12(7-20(24)25)21(26)23-15-10-17(28-2)14(22)9-18(15)29-3/h5-6,8-10,12H,7,11H2,1-4H3,(H,23,26) |
InChI Key |
WOFSIGFHLLUQRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3OC)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-4-(propanoylamino)benzamide](/img/structure/B11169729.png)
![N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11169736.png)


![5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11169756.png)
![4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B11169763.png)
![Furan-2-yl{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B11169771.png)
![N-[(2-methoxyphenyl)methyl]-2-methylpentanamide](/img/structure/B11169778.png)
![1-[2-(4-fluorophenyl)ethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169785.png)
![4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169795.png)
![3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11169800.png)
![[2-(3,5-Dimethoxy-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11169813.png)
![N-benzyl-2-{[4-(isobutyrylamino)benzoyl]amino}-N-methylbenzamide](/img/structure/B11169819.png)
![1-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169823.png)
